![molecular formula C9H16ClNO2 B2823597 3-Tropanecarboxylic acid hydrochloride CAS No. 90608-78-9](/img/structure/B2823597.png)
3-Tropanecarboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of tropane derivatives, including 3-Tropanecarboxylic acid hydrochloride, involves the use of tropane alkaloid compounds. These compounds are known for their occurrence, biosynthesis, and pharmacological properties in a subsection of the plant family Solanaceae .Molecular Structure Analysis
The molecular formula of 3-Tropanecarboxylic acid hydrochloride is C9H16ClNO2. The compound has a tropane backbone.Chemical Reactions Analysis
The reactions of carboxylic acids, such as 3-Tropanecarboxylic acid hydrochloride, involve various processes. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
3-Tropanecarboxylic acid hydrochloride is a white crystalline solid. It is soluble in water and ethanol, but insoluble in ether. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Core of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is the central structure of this compound, is also the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
The compound plays a significant role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This is crucial in the synthesis of tropane alkaloids .
Asymmetric 1,3-Dipolar Cycloadditions
The compound has been used in asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Nematicidal Activities
Some derivatives of the compound have shown potential nematicidal activities . This suggests that the compound could be used in the development of new nematicides .
Medical Use in Hydrolysis of Cocaine
A computationally redesigned butyrylcholinesterase mutation may substantially accelerate the hydrolysis of cocaine . This suggests that the compound could have potential medical use .
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production
Tropane alkaloids, which have the 8-azabicyclo[3.2.1]octane structure originating from L-ornithine and/or L-arginine in common, bear at least one hydroxyl group in position 3 . They have a prominent impact in medicine since ancient times . Due to their importance in chemotaxonomy, physiology, phytochemistry, toxicology, and forensic on the one hand, and the tremendous development of analytical technologies on the other hand, numerous articles have been published in the field of tropane alkaloid analysis in the recent years .
Safety and Hazards
While specific safety and hazard information for 3-Tropanecarboxylic acid hydrochloride is not available, it’s important to note that handling any chemical compound requires appropriate safety measures. For instance, hydrochloric acid, a related compound, is considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
The compound, also known as 3-Tropanecarboxylic acid hydrochloride, is part of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given that it is a tropane alkaloid, it is likely to affect several biochemical pathways, given the wide array of biological activities displayed by this family of compounds .
Result of Action
It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities . The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.
properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKHVZZGRQDQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride | |
CAS RN |
90608-78-9 |
Source
|
Record name | 3-Tropanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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